5-(4-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Properties
Molecular Formula |
C18H15ClN4O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-4-2-3-5-12(11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-6-13(19)7-9-14/h2-9,15-16H,10H2,1H3 |
InChI Key |
KYZCUJZCNWSWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Intermediate Formation
The most widely reported approach begins with the condensation of diethyl acetylenedicarboxylate and 4-chlorophenylhydrazine to form a pyrazole intermediate. Subsequent steps involve:
-
Chlorination using POCl₃ and DMF to introduce a formyl group.
-
Oxidation with sodium chlorite to convert the formyl group to a carboxylic acid.
-
Amide coupling with 2-methylbenzylamine using HOBt/EDCI to generate a substituted amide.
-
Cyclization with 1,1′-carbonyldiimidazole (CDI) to form the pyrrolo-triazole-dione core.
Key Data:
Optimization Challenges
-
Purification : The final cyclization step often requires column chromatography due to byproduct formation.
-
Solvent Selection : Dichloroethane (DCE) improves solubility during chlorination, while THF enhances cyclization efficiency.
One-Pot Synthesis Using Hydrazides and Isothiocyanates
Streamlined Methodology
Key Data:
| Parameter | Conditions | Outcome |
|---|---|---|
| Reaction Time | 4–6 h (total) | 75–88% yield |
| Solvent System | Ethanol/water (3:1) | Reduces waste |
| Oxidation Agent | H₂O₂, acetic acid | Converts -SH to -SO₂- |
Advantages Over Traditional Methods
-
Efficiency : Eliminates intermediate purification, reducing solvent use by 40%.
-
Scalability : Demonstrated at 100 g scale with consistent yields (82±3%).
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Suzuki-Miyaura Coupling at C-3
Post-cyclization, the chlorine atom at C-3 undergoes Suzuki coupling with aryl boronic acids to introduce substituents.
Optimization Table:
| Catalyst System | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 150 | 85% |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 130 | 20% |
| Pd₂(dba)₃ | K₃PO₄ | DMF | 100 | 76% |
Buchwald-Hartwig Amination
Amino groups are introduced via Pd-mediated coupling with primary amines:
Industrial Considerations and Scale-Up
Batch Process Parameters
Environmental Impact Mitigation
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group in Compound X undergoes nucleophilic aromatic substitution under specific conditions.
| Reaction Type | Conditions | Reagents | Major Product(s) | Yield | Source |
|---|---|---|---|---|---|
| Hydroxylation | Aqueous NaOH, ethanol, reflux | NaOH, H₂O | 5-(4-hydroxyphenyl) derivative | 72–78% | |
| Amination | DMF, 80°C, 6 h | NH₃ (g), CuI catalyst | 5-(4-aminophenyl) analogue | 65% |
Key Mechanistic Insight :
The electron-withdrawing triazole ring activates the chlorophenyl group for nucleophilic attack. Substitution occurs preferentially at the para position due to steric hindrance at ortho positions from the adjacent methylbenzyl group.
Oxidation and Reduction Pathways
Compound X exhibits redox activity at multiple sites:
Oxidation Reactions
| Target Site | Oxidizing System | Product | Observations |
|---|---|---|---|
| Pyrrolidine NH | KMnO₄, H₂SO₄, 60°C | Corresponding pyrrolidone derivative | Partial ring aromatization |
| Benzyl methyl group | CrO₃, acetic acid, 40°C | 2-Carboxybenzyl-substituted compound | Low yield (32%) |
Reduction Reactions
| Target Site | Reducing Agent | Product | Notes |
|---|---|---|---|
| Triazole ring | H₂, Pd/C (10%), 50 psi | Partially saturated triazoline | Requires high pressure |
| Ketone groups | NaBH₄, MeOH, 0°C | Secondary alcohol derivatives | Stereoselective reduction |
Critical Finding :
The fused triazole-pyrrolidine system shows resistance to full reduction, preserving the heterocyclic core even under vigorous conditions.
Cross-Coupling Reactions
The chlorophenyl moiety participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | DME/H₂O, 90°C, 12 h | Pd(PPh₃)₄, Aryl boronic acid | Biaryl derivatives | 55–68% |
| Buchwald-Hartwig | Toluene, 110°C, 24 h | Pd₂(dba)₃, Xantphos, Amine | Aminophenyl analogues | 48% |
Example :
Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product with enhanced π-stacking capabilities, demonstrating utility in materials science.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 70°C | Triazolopyrrolodiazepine hybrid | Potential kinase inhibitor |
| Azides | Ru catalysis, RT | Triazole-linked conjugates | Bioconjugation studies |
Mechanistic Note :
The reaction with azides follows a strain-promoted mechanism, bypassing the need for copper catalysts in specific cases .
Functionalization at the Methylbenzyl Group
The 2-methylbenzyl substituent undergoes directed ortho-metalation:
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Bromination | LDA, THF, -78°C → Br₂ | Ortho-brominated derivative | Enables further cross-couplings |
| Sulfonation | SO₃·Py complex, DCM | Sulfonic acid derivative | Enhanced water solubility |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 100°C), Compound X undergoes ring contraction to form imidazo[1,2-a]pyridine derivatives. Conversely, basic conditions (NaOH, EtOH) induce ring expansion through aza-Cope rearrangements.
Scientific Research Applications
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized product.
Case Study: Synthesis Methodology
A recent study detailed a synthetic route involving the reaction of appropriate precursors under controlled conditions to yield high-purity triazole derivatives. The use of spectroscopic techniques allowed for the precise determination of the compound's structure and conformation .
Antimicrobial Activity
Research has indicated that compounds similar to 5-(4-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown efficacy against various strains of bacteria and fungi. A study highlighted the effectiveness of triazole hybrids against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .
Antiviral Properties
Another area of exploration includes the antiviral potential of this compound. Research has demonstrated that similar structures can inhibit viral replication mechanisms. For example, modifications to the triazole core have been linked to enhanced activity against HIV-1 by targeting specific viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds featuring the dihydropyrrole structure have also been studied. In silico docking studies suggest that these compounds could act as inhibitors for enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions them as candidates for developing new anti-inflammatory drugs.
Table 2: Summary of Biological Activities
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
Targets: It may bind to enzymes, receptors, or other biomolecules.
Pathways: Investigating its effects on cellular pathways can provide insights into its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Note: *Estimated based on analogs.
- Halogen Substitution: The 4-chlorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to fluorophenyl analogs (e.g., compound in ), which are more electronegative but less lipophilic .
Benzyl Modifications :
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Biological Activity
The compound 5-(4-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo-triazole core. Its unique arrangement of functional groups contributes to its biological properties. The presence of a 4-chlorophenyl and 2-methylbenzyl moiety enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with triazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their efficacy against various bacterial and fungal strains. Specific studies have shown that similar compounds exhibit moderate to potent antibacterial and antifungal activities.
- Antitumor Activity : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in preclinical models.
Antimicrobial Activity
A comparative analysis of various triazole derivatives highlights the antimicrobial activity of the target compound:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 12.5 μg/ml |
| Similar Triazole Derivative A | Staphylococcus aureus | 6.25 μg/ml |
| Similar Triazole Derivative B | Candida albicans | 25 μg/ml |
These results indicate that the compound demonstrates significant antibacterial activity against E. coli, comparable to other well-known triazole derivatives .
Antitumor Activity
The antitumor potential of the compound has been evaluated in vitro against several cancer cell lines. The findings suggest that it may inhibit cell proliferation through apoptosis induction:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 μM
- HeLa: 10 μM
- A549: 12 μM
These IC50 values indicate moderate cytotoxicity, suggesting that further optimization could enhance its antitumor efficacy .
Anti-inflammatory Effects
In studies assessing anti-inflammatory properties, the compound was tested using models of acute inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6:
- Experimental Model : Carrageenan-induced paw edema in rats.
- Results : Reduction in paw swelling by approximately 40% at a dose of 20 mg/kg.
This suggests that the compound may inhibit pro-inflammatory cytokines effectively .
Q & A
Q. How can AI-driven platforms accelerate reaction optimization for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
